molecular formula C19H25FN2O4 B5286113 (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid

(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B5286113
M. Wt: 364.4 g/mol
InChI Key: BFFTWWDCVZZAKF-XIRDDKMYSA-N
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Description

(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidine ring, and an oxan-4-ylmethylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity starting materials and advanced purification methods, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and substitution reagents like pentafluorophenyl esters. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can result in the formation of various fluorinated derivatives.

Scientific Research Applications

(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, flavin-dependent halogenases achieve regioselectivity through electrophilic aromatic substitution, which may be relevant to the compound’s activity . The compound’s effects are mediated by its ability to form specific interactions with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O4/c1-22-16(19(24)25)10-14(17(22)13-4-2-3-5-15(13)20)18(23)21-11-12-6-8-26-9-7-12/h2-5,12,14,16-17H,6-11H2,1H3,(H,21,23)(H,24,25)/t14-,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFTWWDCVZZAKF-XIRDDKMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1C2=CC=CC=C2F)C(=O)NCC3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H]([C@@H]1C2=CC=CC=C2F)C(=O)NCC3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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